molecular formula C12H12N4 B1481679 1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098013-52-4

1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B1481679
CAS RN: 2098013-52-4
M. Wt: 212.25 g/mol
InChI Key: IIHZRMFBAIQUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. The compound is synthesized from simple starting materials, and its ease of synthesis makes it an ideal candidate for further research and development.

Scientific Research Applications

Synthesis and Structural Transformation

  • 1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole has been used as a core structure for the synthesis of various heterocyclic compounds. Research has explored its reactions with different reagents, leading to the creation of novel pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and benzo[4,5]imidazo[1,2-a]pyrimidines. This versatility in reactions highlights its potential as a starting point for synthesizing a wide range of bioactive molecules (El-Hashash et al., 2017).

Biological and Pharmacological Activities

  • The compound and its derivatives have shown promising biological activities. For instance, some derivatives have demonstrated excellent antibacterial activities, comparable to established drugs like penicillin G and streptomycin, showcasing their potential as novel antimicrobial agents (El-Hashash et al., 2017).
  • In the field of cancer research, certain derivatives have exhibited antiproliferative activity in vitro. For example, compounds like 4‐phenyl‐2‐(3,4,5‐trimethoxy‐β‐styrylo)pyrido[2',3':3,4]pyrazolo[1,5‐a]pyrimidine have shown cytotoxic properties against various human cancer cell lines, indicating their potential as anticancer agents (Poręba et al., 2001).

Antioxidant Properties

  • Research has also delved into the antioxidant properties of the compound and its derivatives. Studies have evaluated the radical scavenging activities of these molecules, with some displaying significant antioxidant effects. This suggests their potential application in combating oxidative stress-related diseases (Bassyouni et al., 2012).

properties

IUPAC Name

1,6-dimethyl-7-pyridin-2-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-9-11(10-5-3-4-6-13-10)12-15(2)7-8-16(12)14-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHZRMFBAIQUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
Reactant of Route 4
1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
Reactant of Route 6
1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.